molecular formula C26H29N5O2 B2563263 2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate CAS No. 840463-14-1

2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate

Cat. No. B2563263
CAS RN: 840463-14-1
M. Wt: 443.551
InChI Key: QLSOGUMJVYFAOJ-UHFFFAOYSA-N
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Description

The compound “2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate” is a complex organic molecule. It contains a benzylpiperazinyl group and a quinoxalinyl group, both of which are common in medicinal chemistry . The compound also contains a cyanoacetate group, which is a type of nitrile.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzylpiperazinyl and quinoxalinyl groups are likely to contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the cyanoacetate group could make it reactive towards nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyanoacetate group could increase its polarity.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing a benzylpiperazinyl group often show activity as serotonin receptor antagonists .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of compounds with similar functional groups .

properties

IUPAC Name

2-methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-19(2)18-33-26(32)21(16-27)24-25(29-23-11-7-6-10-22(23)28-24)31-14-12-30(13-15-31)17-20-8-4-3-5-9-20/h3-11,19,21H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSOGUMJVYFAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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